molecular formula C10H10N2O2 B8047056 2-(2-Cyanopropan-2-yl)isonicotinic acid

2-(2-Cyanopropan-2-yl)isonicotinic acid

Cat. No.: B8047056
M. Wt: 190.20 g/mol
InChI Key: OUNRSRBCTDBKTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Cyanopropan-2-yl)isonicotinic acid is an organic compound with the molecular formula C({10})H({10})N({2})O({2}) It is a derivative of isonicotinic acid, featuring a cyano group and a propan-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyanopropan-2-yl)isonicotinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with isonicotinic acid and a suitable alkylating agent.

    Alkylation: The isonicotinic acid undergoes alkylation with 2-bromo-2-cyanopropane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly scale up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyanopropan-2-yl)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH({4})), potentially converting the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the aromatic ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Cyanopropan-2-yl)isonicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which 2-(2-Cyanopropan-2-yl)isonicotinic acid exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic acid: The parent compound, lacking the cyano and propan-2-yl substituents.

    2-Cyanoisonicotinic acid: Similar structure but without the propan-2-yl group.

    2-(2-Cyanopropan-2-yl)benzoic acid: A structurally related compound with a benzoic acid core instead of isonicotinic acid.

Uniqueness

2-(2-Cyanopropan-2-yl)isonicotinic acid is unique due to the presence of both a cyano group and a propan-2-yl substituent on the isonicotinic acid core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

2-(2-cyanopropan-2-yl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-10(2,6-11)8-5-7(9(13)14)3-4-12-8/h3-5H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNRSRBCTDBKTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=NC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.